molecular formula C9H7NO3 B14244561 2H-1,4-Benzoxazine-6-carboxylic acid CAS No. 398472-51-0

2H-1,4-Benzoxazine-6-carboxylic acid

Katalognummer: B14244561
CAS-Nummer: 398472-51-0
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: CFLBIADORGSMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,4-Benzoxazine-6-carboxylic acid is a heterocyclic compound that features a benzene ring fused to an oxazine ring, with a carboxylic acid group attached at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazine-6-carboxylic acid typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction is carried out in a solvent like methyl isobutyl ketone under reflux conditions . Another method involves the reduction of nitro ethers with iron and acetic acid or zinc and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,4-Benzoxazine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 2H-1,4-Benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2H-1,4-Benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

398472-51-0

Molekularformel

C9H7NO3

Molekulargewicht

177.16 g/mol

IUPAC-Name

2H-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C9H7NO3/c11-9(12)6-1-2-8-7(5-6)10-3-4-13-8/h1-3,5H,4H2,(H,11,12)

InChI-Schlüssel

CFLBIADORGSMCX-UHFFFAOYSA-N

Kanonische SMILES

C1C=NC2=C(O1)C=CC(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.